(Z)-5-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
(Z)-5-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to targetcyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting cox enzymes . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thus reducing inflammation .
Biochemical Pathways
By inhibiting COX enzymes, the compound could potentially disrupt the production of inflammatory mediators such as prostaglandins and thromboxanes .
Result of Action
Based on the reported anti-inflammatory properties of similar compounds, it can be inferred that this compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of inflammatory mediators .
Preparation Methods
The synthesis of (Z)-5-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine with 5-chloro-2-nitrobenzoyl chloride under basic conditions . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
(Z)-5-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
Dabrafenib: Used in cancer treatment.
Dasatinib: Another anticancer agent.
Ixabepilone: Used in chemotherapy.
What sets (Z)-5-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
5-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O3S/c1-19-13-10(17)3-2-4-12(13)24-15(19)18-14(21)9-7-8(16)5-6-11(9)20(22)23/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVEOYMTYHYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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